2-Furoylacetonitrile chemical properties and structure
2-Furoylacetonitrile chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental data for 2-Furoylacetonitrile (CAS No: 31909-58-7).[1][2][3] This furan derivative is a key intermediate in the synthesis of various heterocyclic compounds, notably those investigated for their therapeutic potential against Chagas disease.[4] This document consolidates essential data on its physicochemical properties, spectroscopic profile, and synthetic methodologies, presented in a clear and accessible format to support ongoing research and development efforts.
Chemical Properties and Structure
2-Furoylacetonitrile, with the IUPAC name 3-(furan-2-yl)-3-oxopropanenitrile, is a solid, beige to light brown powder.[2] It is characterized by the presence of a furan ring, a ketone, and a nitrile functional group.
Physicochemical Properties
The key physicochemical properties of 2-Furoylacetonitrile are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₂ | [1][2][3] |
| Molecular Weight | 135.12 g/mol | [1][2][3] |
| Melting Point | 81-85 °C | [2] |
| Boiling Point | ~248.79 °C (estimated) | |
| Density | ~1.3124 g/cm³ (estimated) | |
| Solubility | Soluble in acetone and ether. Decomposes in water. | [5] |
Structural Information
The structural identifiers for 2-Furoylacetonitrile are provided in the table below.
| Identifier | Value | Source |
| CAS Number | 31909-58-7 | [1][2][3] |
| IUPAC Name | 3-(furan-2-yl)-3-oxopropanenitrile | [1] |
| SMILES | O=C(CC#N)C1=CC=CO1 | [2][3] |
| InChI | 1S/C7H5NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2 | [2] |
| InChIKey | RZNSHBXVTAHWPP-UHFFFAOYSA-N | [2] |
Spectroscopic Data
The spectroscopic profile of 2-Furoylacetonitrile is crucial for its identification and characterization. Below are the key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
Detailed experimental ¹H and ¹³C NMR data for 2-Furoylacetonitrile were not available in the searched literature. However, the expected chemical shifts can be predicted based on the structure and data from similar furan-containing compounds.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Furoylacetonitrile shows characteristic peaks corresponding to its functional groups. The data presented here is from an ATR-IR spectrum.[1]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100 | C-H stretch (aromatic furan) |
| ~2250 | C≡N stretch (nitrile) |
| ~1680 | C=O stretch (ketone) |
| ~1500, ~1450 | C=C stretch (aromatic furan) |
Mass Spectrometry
Mass spectrometry data is available for 2-Furoylacetonitrile, providing information about its molecular weight and fragmentation pattern.[1]
| m/z | Interpretation |
| 135 | Molecular ion [M]⁺ |
| 95 | [M - C₂H₂O]⁺ (Loss of ketene) |
| 39 | Further fragmentation |
Experimental Protocols
Synthesis of 2-Furoylacetonitrile
A common method for the synthesis of 2-Furoylacetonitrile involves the reaction of an appropriate furan derivative with a source of the acetonitrile group. While a specific detailed protocol for 2-Furoylacetonitrile was not found, a general procedure for the synthesis of similar compounds is described below.
General Procedure for the Synthesis of Furan Derivatives:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
Reagent Addition: The furan substrate is dissolved in a suitable anhydrous solvent (e.g., THF, diethyl ether) and cooled in an ice bath.
-
Reaction: The acylating or alkylating agent is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time.
-
Work-up: The reaction is quenched with a saturated aqueous solution (e.g., NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[8]
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: 5-10 mg of the purified 2-Furoylacetonitrile is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).[6] Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy (ATR):
-
Sample Preparation: A small amount of the solid 2-Furoylacetonitrile is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1]
Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization and Analysis: The sample is ionized by electron impact (typically at 70 eV), and the resulting fragments are analyzed by the mass detector.[1]
Biological Activity and Potential Signaling Pathways
While 2-Furoylacetonitrile itself has not been extensively studied for its biological activity, it is a precursor for the synthesis of compounds with demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4] The mechanism of action for these derivatives is an area of active research.
One proposed mechanism for related nitro- and furan-containing compounds against T. cruzi involves the inhibition of mitochondrial dehydrogenases.[9] This disruption of the parasite's mitochondrial function can lead to a decrease in energy production and ultimately cell death. Another potential mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the parasite.
Since a specific signaling pathway for 2-Furoylacetonitrile is not documented, a logical workflow for the investigation of its derivatives as potential enzyme inhibitors is presented below.
Caption: A logical workflow for the development of 2-Furoylacetonitrile derivatives as potential anti-trypanosomal agents.
Safety Information
2-Furoylacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[2]
References
- 1. 2-Furoylacetonitrile | C7H5NO2 | CID 141671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Furoylacetonitrile 97 31909-58-7 [sigmaaldrich.com]
- 3. 2-Furoylacetonitrile, 97% | Fisher Scientific [fishersci.ca]
- 4. 2-FUROYLACETONITRILE | 31909-58-7 [chemicalbook.com]
- 5. 2-Furoyl chloride CAS#: 527-69-5 [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 2-Furoic acid(88-14-2) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Furoxan-, alkylnitrate-derivatives and related compounds as anti-trypanosomatid agents: mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
